molecular formula C15H13N3 B15354166 1-Cyclopropyl-2-pyridin-3-ylbenzimidazole

1-Cyclopropyl-2-pyridin-3-ylbenzimidazole

Cat. No.: B15354166
M. Wt: 235.28 g/mol
InChI Key: HQGNIQRKGYWIAD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-pyridin-3-ylbenzimidazole is a chemical compound that belongs to the class of benzimidazoles, which are characterized by a fused benzene and imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-pyridin-3-ylbenzimidazole typically involves the reaction of cyclopropylamine with pyridin-3-ylcarbonyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the process. The use of catalysts and optimization of reaction conditions are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-pyridin-3-ylbenzimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Cyclopropyl-2-pyridin-3-ylbenzimidazole has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It may serve as a lead compound for the development of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in various industrial applications, such as in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-pyridin-3-ylbenzimidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

1-Cyclopropyl-2-pyridin-3-ylbenzimidazole is similar to other benzimidazole derivatives, such as 1-methyl-2-pyridin-3-ylbenzimidazole and 1-ethyl-2-pyridin-3-ylbenzimidazole. its unique cyclopropyl group contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

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Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-cyclopropyl-2-pyridin-3-ylbenzimidazole

InChI

InChI=1S/C15H13N3/c1-2-6-14-13(5-1)17-15(18(14)12-7-8-12)11-4-3-9-16-10-11/h1-6,9-10,12H,7-8H2

InChI Key

HQGNIQRKGYWIAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2C4=CN=CC=C4

Origin of Product

United States

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